2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile
Description
Properties
IUPAC Name |
2-[4-[(2,5-dioxopyrrolidin-1-yl)methylamino]phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-8-7-10-1-3-11(4-2-10)15-9-16-12(17)5-6-13(16)18/h1-4,15H,5-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJXVXMOMZJOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CNC2=CC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile typically involves the coupling of intermediate compounds. One common method involves the reaction of 4-aminobenzyl cyanide with 2,5-dioxopyrrolidin-1-ylmethyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
-
Anticonvulsant Properties
Recent studies have shown that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant activity. For instance, a focused set of hybrid pyrrolidine-2,5-dione derivatives demonstrated protective effects in various seizure models, indicating their potential as treatments for epilepsy . One specific compound within this class showed an effective dosage (ED50) in multiple seizure tests, positioning it as a candidate for further research in neurological disorders. -
Antinociceptive Effects
The same studies highlighted the antinociceptive properties of these compounds, suggesting that they may be effective in managing pain through multiple mechanisms of action. This includes the inhibition of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors . -
Antifungal Activity
The compound has also been explored for its antifungal properties. Research indicates that derivatives can inhibit the growth of fungi such as Aspergillus flavus and Candida albicans, which are significant pathogens in clinical settings . The minimum inhibitory concentrations (MICs) were determined to evaluate their effectiveness against these fungi.
Synthesis and Derivative Development
The synthesis of 2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile involves multi-step organic reactions that incorporate the dioxopyrrolidine framework into various pharmacologically active scaffolds. Researchers have been focusing on optimizing synthetic routes to enhance yield and purity while exploring modifications that could improve biological activity.
Table 1: Summary of Biological Activities and Findings
| Activity Type | Compound Tested | Model Used | Key Findings |
|---|---|---|---|
| Anticonvulsant | Compound 22 | Maximal Electroshock (MES) | ED50 = 23.7 mg/kg |
| Pentylenetetrazole-induced seizures | ED50 = 59.4 mg/kg | ||
| Antinociceptive | Compound 22 | Formalin-induced tonic pain | Significant pain relief observed |
| Antifungal | Various Derivatives | Aspergillus flavus, Candida albicans | Effective inhibition at specified MICs |
Therapeutic Potential
The versatility of this compound makes it a promising candidate for further development as a therapeutic agent. Its multifaceted biological activities suggest potential applications in treating conditions such as epilepsy, neuropathic pain, and fungal infections.
Mechanism of Action
The mechanism of action of 2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the inhibition of calcium currents via Cav 1.2 (L-type) channels . This inhibition reduces neuronal excitability and prevents seizure activity. Additionally, its analgesic effects may involve modulation of pain pathways and neurotransmitter release .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural similarities with other succinimide-based linkers but differs in functional groups and reactivity. A key comparison is with 2,5-dioxopyrrolidin-1-yl 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate (CAS: 91574-33-3), which has a succinimide ester group instead of a nitrile (molecular weight: 328.28 g/mol ) .
| Parameter | 2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile | 2,5-Dioxopyrrolidin-1-yl 2-(4-(2,5-dioxopyrrol-1-yl)phenyl)acetate |
|---|---|---|
| Molecular Formula | C₁₄H₁₄N₄O₂ | C₁₆H₁₂N₂O₆ |
| Molecular Weight | 294.29 g/mol | 328.28 g/mol |
| Key Functional Group | Acetonitrile (C≡N) | NHS ester (succinimide) |
| Reactivity | Nitrile: Bioorthogonal (e.g., Staudinger ligation) | NHS ester: Amine-reactive (e.g., protein conjugation) |
| Applications | Potential for click chemistry, drug delivery | Bioconjugation (e.g., antibody-drug conjugates) |
Reactivity and Stability
- Nitrile Group : The acetonitrile moiety enables bioorthogonal reactions, such as with phosphines or tetrazines, which are less common in NHS ester-based compounds. However, nitriles may exhibit slower reaction kinetics compared to NHS esters under physiological conditions .
- Succinimide Derivatives : NHS esters (as in the comparator compound) are widely used for amine conjugation but hydrolyze rapidly in aqueous environments, limiting their stability. The nitrile group may offer improved stability in certain solvents or pH ranges.
Pharmacological and Toxicological Profiles
For example, the compound’s median effective dose (ED₅₀) and slope of dose-response curves could be compared to similar linkers using their graphical approximation method .
Biological Activity
2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile, a compound with the molecular formula C13H13N3O2 and a molecular weight of 243.27 g/mol, has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its anticonvulsant properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 2379945-88-5
- Molecular Weight : 243.27 g/mol
- Purity : >95% (HPLC)
The biological activity of this compound is primarily linked to its structural features, particularly the presence of the dioxopyrrolidine moiety. Research indicates that compounds with similar structures exhibit various pharmacological effects, including anticonvulsant and analgesic properties. The proposed mechanisms include:
- Inhibition of Sodium/Calcium Currents : This action may contribute to the anticonvulsant effects observed in animal models.
- Antagonism of TRPV1 Receptors : The compound may also interact with transient receptor potential vanilloid 1 (TRPV1) receptors, which are involved in pain signaling pathways.
Anticonvulsant Activity
A series of studies have evaluated the anticonvulsant properties of this compound. Key findings include:
| Study | Model | ED50 (mg/kg) | Notes |
|---|---|---|---|
| 1 | Maximal Electroshock (MES) | 23.7 | Demonstrated broad-spectrum protective activity |
| 2 | Pentylenetetrazole-induced seizures (scPTZ) | 59.4 | Effective in reducing seizure frequency |
| 3 | 6 Hz Seizure Model | 22.4 | Significant reduction in seizure severity |
These studies suggest that the compound has considerable potential as an anticonvulsant agent, with efficacy comparable to existing treatments.
Analgesic Properties
In addition to anticonvulsant effects, preliminary evaluations indicate that this compound may possess analgesic properties. In vivo studies have shown that it can alleviate pain in formalin-induced models, further supporting its therapeutic potential in managing neurological disorders.
Case Studies
Several case studies have focused on the synthesis and evaluation of derivatives of this compound:
- Study on Derivatives : A focused set of hybrid pyrrolidine derivatives was synthesized and tested for their biological activities. Compounds exhibiting a dimethylamino moiety at the three-position demonstrated enhanced anticonvulsant activity compared to their counterparts.
- In Vivo Pharmacokinetics : Research highlighted favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles for selected compounds, indicating their viability for further clinical development.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the phenylacetonitrile core. A plausible route includes:
Amination : React 4-aminophenylacetonitrile with 2,5-dioxopyrrolidin-1-ylmethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the methylamino linkage.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Optimization strategies:
- Vary reaction temperatures (40–80°C) to balance yield and side-product formation.
- Employ catalysts like DMAP to enhance nucleophilic substitution efficiency.
- Monitor reaction progress via TLC or LC-MS.
Reference compounds: Similar protocols for phenylacetonitrile derivatives are detailed in studies on heterocyclic synthesis .
Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm the presence of the pyrrolidinone ring (δ ~2.5–3.5 ppm for CH₂ groups), nitrile (C≡N) absence in proton spectra, and aromatic protons (δ ~7.0–7.5 ppm).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify key functional groups (e.g., C≡N stretch ~2240 cm⁻¹, carbonyl peaks ~1700 cm⁻¹ for the dioxopyrrolidinyl group).
- High-Performance Liquid Chromatography (HPLC) : Utilize a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) via ESI-MS.
Note: Cross-validate data with computational predictions (e.g., NMR chemical shift simulations) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) aid in predicting the reactivity or interaction of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group may act as a hydrogen bond acceptor.
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., proteases or kinases). The dioxopyrrolidinyl group may form hydrogen bonds with catalytic residues.
- MD Simulations : Assess stability in aqueous or lipid environments (e.g., GROMACS) to guide solvent selection for assays.
Case Study: DFT studies on analogous acetonitrile derivatives validated reactivity trends in heterocyclic synthesis .
Q. What strategies can resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments under identical conditions (pH, temperature, cell lines).
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism.
- Off-Target Screening : Employ proteome-wide affinity assays (e.g., thermal shift assays) to identify unintended interactions.
- Data Harmonization : Apply meta-analysis tools to reconcile discrepancies, considering variables like solvent (DMSO vs. acetonitrile) or incubation time .
Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, light, temperature)?
- Methodological Answer :
- Accelerated Stability Studies :
- Thermal Stability : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks; analyze via HPLC for degradation products.
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor nitrile group integrity via FTIR.
- pH Stability : Test in buffers (pH 2–9) at 37°C; quench reactions at intervals and quantify parent compound via LC-MS.
Example: Environmental fate studies for related chemicals emphasize pH-dependent hydrolysis of nitriles .
Key Considerations for Researchers
- Structural Confirmation : Always cross-validate synthetic products with multiple analytical techniques to address potential isomerism or impurities.
- Biological Assays : Pre-screen for cytotoxicity (e.g., MTT assay) before proceeding to target-specific studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
